"synthesis of N-(Pyrrolidin-2-ylmethyl)propan-2-amine"
"synthesis of N-(Pyrrolidin-2-ylmethyl)propan-2-amine"
An In-depth Technical Guide to the Synthesis of N-(Pyrrolidin-2-ylmethyl)propan-2-amine
Abstract
This technical guide provides a comprehensive overview of a robust and efficient methodology for the synthesis of N-(Pyrrolidin-2-ylmethyl)propan-2-amine, a secondary amine incorporating the privileged pyrrolidine scaffold. The core of this guide is a detailed exposition of the reductive amination strategy, a cornerstone of modern amine synthesis. We delve into the mechanistic underpinnings of the reaction, provide a rationale for the strategic selection of reagents, and present a validated, step-by-step experimental protocol suitable for implementation in a research or process development setting. Furthermore, this document includes a thorough characterization profile, detailing the expected spectroscopic data (NMR, IR, and MS) to aid in product identification and quality control. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this and structurally related compounds.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that serves as a fundamental building block in a vast array of biologically active molecules, including numerous natural products and synthetic drugs.[1] Its prevalence is attributed to several key features: the non-planar, three-dimensional structure allows for a precise spatial orientation of substituents, which is crucial for specific interactions with biological targets, and the nitrogen atom can act as a hydrogen bond acceptor or be protonated, influencing the molecule's pharmacokinetic properties.[1]
N-(Pyrrolidin-2-ylmethyl)propan-2-amine belongs to a class of substituted pyrrolidines that are of significant interest in medicinal chemistry. The combination of the chiral pyrrolidine moiety and the N-isopropyl group creates a unique structural motif with potential applications in the development of novel therapeutic agents. The synthesis of such molecules with high purity and efficiency is therefore a critical task for chemists in the pharmaceutical industry. This guide focuses on a reliable and scalable synthetic route to this target compound.
Synthetic Strategy: Reductive Amination
The most direct and efficient method for the synthesis of N-(Pyrrolidin-2-ylmethyl)propan-2-amine is the reductive amination of 2-(aminomethyl)pyrrolidine with propan-2-one (acetone). This powerful one-pot reaction is a cornerstone of amine synthesis due to its high efficiency and broad substrate scope.[2][3]
Mechanistic Overview
The reaction proceeds via a two-step sequence within a single reaction mixture:
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Imine Formation : The primary amine of 2-(aminomethyl)pyrrolidine nucleophilically attacks the carbonyl carbon of acetone. Subsequent dehydration, often catalyzed by a weak acid, results in the formation of an intermediate imine (or its protonated form, the iminium ion).
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Reduction : A selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine/iminium ion to afford the target secondary amine.
The key to a successful one-pot reductive amination is the use of a reducing agent that is mild enough to not significantly reduce the starting ketone but reactive enough to efficiently reduce the intermediate imine/iminium ion.[4][5]
Caption: Overall synthetic pathway via reductive amination.
Rationale for Reagent Selection
The success of this synthesis hinges on the appropriate choice of reagents and conditions.
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Starting Materials : Both 2-(aminomethyl)pyrrolidine and acetone are readily available commercial starting materials. The pyrrolidine precursor provides the core heterocyclic structure, while acetone serves as the source for the isopropyl group.
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Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) : This is the reagent of choice for this transformation.[6][7][8] Its advantages over other hydrides are significant:
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Selectivity : It is a mild reducing agent that reacts much faster with protonated imines than with ketones, allowing the reaction to be performed in one pot without significant formation of isopropanol as a byproduct.[4]
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Non-Toxicity : Unlike sodium cyanoborohydride (NaBH₃CN), it does not generate toxic cyanide byproducts.
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Moisture Tolerance : While it is sensitive to water, it is generally more tolerant than reagents like sodium borohydride (NaBH₄) under the acidic conditions that can favor imine formation.[8]
-
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Solvent: 1,2-Dichloroethane (DCE) : Anhydrous aprotic solvents are preferred for this reaction. DCE is an excellent choice as it effectively solubilizes the reactants and the imine intermediate and does not interfere with the reducing agent.[7][9] Dichloromethane (DCM) or tetrahydrofuran (THF) are also viable alternatives.[7]
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Catalyst: Acetic Acid (Optional) : The formation of the imine is the rate-limiting step and is catalyzed by acid. However, since the reaction generates acetic acid from the sodium triacetoxyborohydride, the addition of an external acid catalyst is often not necessary but can be beneficial for less reactive substrates.[9]
Experimental Protocol
This protocol is designed as a self-validating system, with clear steps for reaction setup, monitoring, and purification.
Materials and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Notes |
| 2-(Aminomethyl)pyrrolidine | C₅H₁₂N₂ | 100.16 | 1.00 g (10.0 mmol) | Starting material |
| Acetone (Propan-2-one) | C₃H₆O | 58.08 | 0.70 g (12.0 mmol) | Reagent (1.2 equiv.) |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 2.54 g (12.0 mmol) | Reducing agent (1.2 equiv.) |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 40 mL | Anhydrous solvent |
| Saturated Sodium Bicarbonate | NaHCO₃ | - | ~50 mL | For workup |
| Dichloromethane (DCM) | CH₂Cl₂ | - | ~100 mL | For extraction |
| Anhydrous Sodium Sulfate | Na₂SO₄ | - | As needed | Drying agent |
| Silica Gel | SiO₂ | - | As needed | For chromatography |
Equipment : Round-bottom flask (100 mL), magnetic stirrer, nitrogen inlet, dropping funnel (optional), separatory funnel, rotary evaporator, column chromatography setup, standard laboratory glassware.
Step-by-Step Synthesis Procedure
Caption: Step-by-step experimental workflow for the synthesis.
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Reaction Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-(aminomethyl)pyrrolidine (1.00 g, 10.0 mmol).
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Solvent and Reagent Addition : Add anhydrous 1,2-dichloroethane (40 mL) followed by acetone (0.88 mL, 0.70 g, 12.0 mmol). Stir the resulting solution at room temperature for 20 minutes to allow for initial imine formation.
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Addition of Reducing Agent : Carefully add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) to the stirring solution in portions over approximately 10 minutes. An increase in temperature may be observed.
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Reaction Monitoring : Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting amine. The reaction is typically complete within 12-18 hours.
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Workup - Quenching : Once the reaction is complete, carefully and slowly add saturated aqueous sodium bicarbonate solution (~50 mL) to quench the excess reducing agent and neutralize any acid. Vigorous gas evolution (H₂) will occur.
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Workup - Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
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Drying and Concentration : Combine all organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification : Purify the crude oil by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., DCM:MeOH 98:2 to 90:10), is typically effective for isolating the pure product.
Characterization and Data Analysis
The identity and purity of the synthesized N-(Pyrrolidin-2-ylmethyl)propan-2-amine (Molecular Formula: C₈H₁₈N₂, Molecular Weight: 142.24 g/mol ) should be confirmed by spectroscopic methods.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data based on the compound's structure and data from analogous molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.9-3.1 | m | 1H | CH (isopropyl) |
| ~2.8-3.0 | m | 1H | CH (pyrrolidine ring) |
| ~2.6-2.8 | m | 2H | N-CH ₂ (pyrrolidine) |
| ~2.4-2.6 | m | 2H | CH ₂-N (exocyclic) |
| ~1.6-1.9 | m | 4H | CH ₂-CH ₂ (pyrrolidine) |
| ~1.4-1.6 | br s | 2H | NH (amine and pyrrolidine) |
| ~1.0-1.1 | d | 6H | (CH ₃)₂CH |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~60-62 | C H (pyrrolidine ring) |
| ~55-57 | C H₂-N (exocyclic) |
| ~48-50 | C H (isopropyl) |
| ~46-48 | N-C H₂ (pyrrolidine) |
| ~28-30 | C H₂ (pyrrolidine) |
| ~24-26 | C H₂ (pyrrolidine) |
| ~22-24 | (C H₃)₂CH |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-3400 (broad) | N-H stretch (secondary amine) |
| 2960-2970 | C-H stretch (aliphatic, CH₃) |
| 2850-2870 | C-H stretch (aliphatic, CH₂) |
| 1100-1200 | C-N stretch |
Mass Spectrometry
In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z = 142. Key fragmentation patterns would likely include the loss of a methyl group ([M-15]⁺ at m/z = 127) and the alpha-cleavage characteristic of amines. The base peak is often the result of cleavage at the C-C bond alpha to the nitrogen, which would lead to a fragment at m/z = 84 (the pyrrolidinylmethyl cation) or m/z = 58.
Safety and Handling
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2-(Aminomethyl)pyrrolidine : Corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Acetone : Highly flammable liquid and vapor. Keep away from heat and open flames.
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Sodium Triacetoxyborohydride : Reacts with water to produce flammable hydrogen gas. Handle in a dry environment and quench carefully.
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1,2-Dichloroethane : Carcinogen and toxic. All manipulations should be performed within a certified chemical fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This guide has detailed a reliable and efficient synthesis of N-(Pyrrolidin-2-ylmethyl)propan-2-amine via a one-pot reductive amination. The use of sodium triacetoxyborohydride as a mild and selective reducing agent ensures a high-yielding reaction under safe and manageable conditions. The provided experimental protocol and characterization data serve as a comprehensive resource for researchers and professionals engaged in the synthesis of novel pyrrolidine-based compounds for pharmaceutical and chemical research.
References
- Carlson, M. W., et al.A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Myers, A. C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Carlson, M. W., et al. (2000). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 77(2), 234. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions.[Link]
-
García-García, P., et al. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry, 83(15), 8161–8169. [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).[Link]
-
PubChem. 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine.[Link]
Sources
- 1. 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine | C8H18N2 | CID 2794701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gctlc.org [gctlc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI AMERICA [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
